molecular formula C9H10N4O4 B3718072 N-Nitro-4,5-bis(prop-2-YN-1-yloxy)imidazolidin-2-imine

N-Nitro-4,5-bis(prop-2-YN-1-yloxy)imidazolidin-2-imine

Cat. No.: B3718072
M. Wt: 238.20 g/mol
InChI Key: FEVFABXLKXGXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitro-4,5-bis(prop-2-YN-1-yloxy)imidazolidin-2-imine is a complex organic compound with a unique structure that includes nitro and imidazolidin-2-imine groups

Chemical Reactions Analysis

Types of Reactions

N-Nitro-4,5-bis(prop-2-YN-1-yloxy)imidazolidin-2-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Nitro-4,5-bis(prop-2-YN-1-yloxy)imidazolidin-2-imine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Nitro-4,5-bis(prop-2-YN-1-yloxy)imidazolidin-2-imine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazolidin-2-imine group can interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of nitro and imidazolidin-2-imine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4,5-bis(prop-2-ynoxy)imidazolidin-2-ylidene]nitramide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-3-5-16-7-8(17-6-4-2)11-9(10-7)12-13(14)15/h1-2,7-8H,5-6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVFABXLKXGXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1C(NC(=N[N+](=O)[O-])N1)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitro-4,5-bis(prop-2-YN-1-yloxy)imidazolidin-2-imine
Reactant of Route 2
N-Nitro-4,5-bis(prop-2-YN-1-yloxy)imidazolidin-2-imine
Reactant of Route 3
N-Nitro-4,5-bis(prop-2-YN-1-yloxy)imidazolidin-2-imine
Reactant of Route 4
N-Nitro-4,5-bis(prop-2-YN-1-yloxy)imidazolidin-2-imine
Reactant of Route 5
N-Nitro-4,5-bis(prop-2-YN-1-yloxy)imidazolidin-2-imine
Reactant of Route 6
Reactant of Route 6
N-Nitro-4,5-bis(prop-2-YN-1-yloxy)imidazolidin-2-imine

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